molecular formula C14H27N3O B7930348 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Cat. No.: B7930348
M. Wt: 253.38 g/mol
InChI Key: PRJMJGMJLBWXKD-ABLWVSNPSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling of the amino group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide
  • ®-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide
  • 2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyclopropyl and pyrrolidine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)9-12-5-4-8-16(12)3/h10-13H,4-9,15H2,1-3H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJMJGMJLBWXKD-ABLWVSNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCCN1C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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